1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine
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Overview
Description
1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. This compound belongs to the pyrrolo[2,3-b]pyridine family, which is known for its diverse biological and medicinal properties. The presence of a nitroethenyl group in its structure makes it a valuable compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine typically involves the following steps:
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Formation of the Pyrrolo[2,3-b]pyridine Core: : The core structure can be synthesized through cyclization reactions involving pyrrole and pyridine derivatives. Common reagents include acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
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Introduction of the Nitroethenyl Group: : The nitroethenyl group can be introduced through a nitration reaction using nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions .
Industrial Production Methods
Industrial production of 1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroethenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as signal transduction, DNA replication, or protein synthesis.
Pathways Involved: It may modulate pathways such as the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in cell proliferation and differentiation.
Comparison with Similar Compounds
1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine can be compared with other similar compounds in the pyrrolo[2,3-b]pyridine family:
1H-pyrrolo[2,3-b]pyridine: Lacks the nitroethenyl group but shares the core structure.
Pyrrolopyrazine Derivatives: Contain a pyrazine ring in addition to the pyrrole ring and exhibit a wide range of biological activities.
Pyrrolopyridine Derivatives: Similar core structure with variations in substituents, leading to different biological and chemical properties.
These comparisons highlight the uniqueness of 1-methyl-3-[(E)-2-nitroethenyl]pyrrolo[2,3-b]pyridine in terms of its specific functional groups and their impact on its chemical and biological behavior.
Properties
Molecular Formula |
C10H9N3O2 |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H9N3O2/c1-12-7-8(4-6-13(14)15)9-3-2-5-11-10(9)12/h2-7H,1H3 |
InChI Key |
RWKAGLUOUCGJHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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